Product packaging for Yttrium selenide(Cat. No.:CAS No. 12036-87-2)

Yttrium selenide

Cat. No.: B084179
CAS No.: 12036-87-2
M. Wt: 414.7 g/mol
InChI Key: IMKWSPQFZBYYPG-UHFFFAOYSA-N
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Description

Yttrium Selenide (Y₂Se₃) is an advanced inorganic compound offered in high-purity forms for cutting-edge materials science and energy research. Its unique properties, derived from yttrium's open 5d orbitals and selenium's semiconductor characteristics, make it a valuable material for several research domains. Primary Research Applications: • Electrocatalytic Water Splitting: Yttrium doping significantly enhances the performance of transition metal selenide catalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). Research shows that yttrium incorporation modulates electron density around active sites, creates lattice distortions, and induces more low-coordinated, defect-rich areas, leading to improved activity and stability under high-current conditions . • Photovoltaics and Optoelectronics: this compound is investigated as a promising absorption material for thin-film solar cells. It exhibits a band gap that can be tuned, for instance, to around 1.53 eV in related compounds like CuYSe₂, which is close to the optimum value for efficient solar energy conversion . Studies on doped this compound nanomaterials also show good optical features with band gap values ranging from 2.0 eV to 2.9 eV, making them suitable for various optoelectronic devices . • Semiconductor and Thin-Film Research: This compound is essential for developing next-generation semiconductors. It can be processed into high-density sputtering targets for physical vapor deposition (PVD), used to create functional thin films for display technologies, optical coatings, and fundamental research on phase-change materials . Value for Researchers: The key research value of this compound lies in its ability to act as a dopant or a primary material to tailor the electronic structure, optical band gap, and electrical conductivity of functional materials. Its low electronegativity and unique electronic properties allow for the engineering of materials with enhanced charge transfer rates and specific catalytic or light-absorption properties . Handling and Compliance: This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for administration to humans. All information provided is for informational purposes only and does not constitute a specification for use. Researchers are responsible for ensuring safe handling practices and compliance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Se3Y2 B084179 Yttrium selenide CAS No. 12036-87-2

Properties

CAS No.

12036-87-2

Molecular Formula

Se3Y2

Molecular Weight

414.7 g/mol

IUPAC Name

selenium(2-);yttrium(3+)

InChI

InChI=1S/3Se.2Y/q3*-2;2*+3

InChI Key

IMKWSPQFZBYYPG-UHFFFAOYSA-N

SMILES

[Se-2].[Se-2].[Se-2].[Y+3].[Y+3]

Canonical SMILES

[Se-2].[Se-2].[Se-2].[Y+3].[Y+3]

Other CAS No.

12036-87-2

Origin of Product

United States

Advanced Characterization Techniques for Yttrium Selenide Systems

Structural Elucidation Techniques for Yttrium Selenide (B1212193) Systems

The comprehensive characterization of yttrium selenide (YSe) and its related compounds is fundamental to understanding their structure-property relationships. Advanced analytical techniques are employed to probe the crystalline arrangement, vibrational modes, surface morphology, and topography at various scales. These methods provide critical insights into the material's synthesis, phase purity, and potential for various applications.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is an indispensable technique for determining the crystal structure, phase, and lattice parameters of this compound materials. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, researchers can identify the atomic arrangement.

Studies on yttrium-doped or composite selenide films have demonstrated the utility of XRD in confirming their structural nature. For instance, in nanocomposite films where yttrium is incorporated into an arsenic selenide (As₂Se₃) matrix, XRD patterns have confirmed the formation of new composite phases, including tetragonal YSe structures. mdpi.comnih.govnih.gov The diffraction patterns for these composite films revealed peaks corresponding to crystal planes such as (006), (112), and (211) for the tetragonal YSe phase, alongside peaks for other components like cubic YAs. mdpi.comnih.gov Similarly, XRD analysis of yttrium-doped cadmium selenide (Y:CdSe) and manganese selenide (Y:MnSe) thin films has shown that they possess polycrystalline hexagonal structures. physicsaccess.cominternationaljournalssrg.org For Y:CdSe, the most preferred orientation was found to be along the (100) plane, irrespective of the substrate temperature during deposition. internationaljournalssrg.org In the case of Y:MnSe, diffraction peaks corresponding to (111), (200), (210), (211), and (300) planes confirmed its polycrystalline hexagonal nature. physicsaccess.comphysicsaccess.comajol.info

The analysis of a secondary phase obtained during the synthesis of yttrium sesquiselenide identified a stoichiometric yttrium diselenide (YSe₂) compound. researchgate.net The strong diffraction reflections from a single crystal of this material were indexed in a tetragonal unit cell. researchgate.net

XRD Data for this compound and Related Systems

Compound/SystemCrystal StructureMajor Diffraction Peaks (2θ) and Corresponding Planes (hkl)Source(s)
YSe (in Y/As₂Se₃ composite)Tetragonal32.14° (006), 33.79° (112), 51.39° (211) mdpi.comnih.gov
Y-doped MnSeHexagonalPeaks along (111), (200), (210), (211), and (300) planes physicsaccess.comphysicsaccess.com
Y-doped CdSeHexagonalPredominant peak along the (100) plane internationaljournalssrg.org
YAs (in Y/As₂Se₃ composite)Cubic26.60° (111), 30.70° (220), 54.72° (222) mdpi.comnih.gov

Raman Spectroscopy Investigations

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystal lattices. It provides detailed information about the chemical structure, phase, and crystallinity of materials.

In the context of this compound systems, Raman spectroscopy has been instrumental in confirming the formation of new structural units and phases. For example, when yttrium was introduced into an As₂Se₃ host matrix, the Raman spectra showed a significant change. mdpi.com Phonon modes attributed to the original As₂Se₃ structure disappeared, while new peaks emerged, confirming the cleavage of As-Se bonds and the formation of new yttrium-containing structural units. mdpi.comnih.govnih.gov This substantial alteration in the Raman spectra provides clear evidence of the successful incorporation of yttrium into the host material. mdpi.com

In studies of heterostructures like YSe₂/MoSe₂, Raman analysis is used to verify the presence and binding of the different components. researchgate.netmaynoothuniversity.ie The Raman spectra of a YSe₂/MoSe₂ hybrid showed characteristic shifts at 366 cm⁻¹, 806.9 cm⁻¹, and 1020.4 cm⁻¹, which are features corresponding to the binding within the YSe₂/MoSe₂ structure. maynoothuniversity.ie The character of the Raman spectrum for stoichiometric yttrium diselenide (YSe₂) crystals also clearly indicates their composition. researchgate.net

Observed Raman Peaks in this compound Heterostructures

SystemRaman Shift (cm⁻¹)AssignmentSource(s)
YSe₂/MoSe₂ Hybrid366Binding of YSe₂/MoSe₂ maynoothuniversity.ie
YSe₂/MoSe₂ Hybrid806.9Binding of YSe₂/MoSe₂ maynoothuniversity.ie
YSe₂/MoSe₂ Hybrid1020.4Binding of YSe₂/MoSe₂ maynoothuniversity.ie
Y/As₂Se₃ Composite208New high-intensity peak after Yttrium introduction mdpi.com

Electron Microscopy Studies

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the micro- and nanostructure of materials, offering direct insight into their morphology, particle size, and crystallinity.

SEM is widely used to study the surface morphology of materials. It provides high-resolution images of the sample's surface, revealing details about grain size, shape, uniformity, and the presence of defects. In studies of yttrium-doped selenides, SEM analysis has shown how the introduction of yttrium alters the material's microstructure. For undoped manganese selenide, a smooth, dense layer was observed, whereas yttrium-doped samples revealed an agglomerated, dense structure with no defined shape. physicsaccess.comphysicsaccess.comajol.info In the case of yttrium-doped cadmium selenide films, SEM micrographs showed uniform, well-dense, and agglomerated films that were free of cracks, indicating a homogenous deposition. internationaljournalssrg.orgjmaterenvironsci.com For nanocomposite films of Y/As₂Se₃, SEM images depicted fairly homogeneous nano-sized films. mdpi.comnih.govnih.gov These morphological findings are often correlated with the material's structural and optical properties.

TEM provides much higher resolution images than SEM, allowing for the characterization of the internal structure of materials. A beam of electrons is transmitted through an ultra-thin specimen to form an image, revealing information about crystal structure, defects, and particle size distribution. TEM can be used to obtain high-resolution images, diffraction patterns from specific areas, and elemental maps. ub.edu For example, high-angle annular dark-field TEM (HAADF-TEM) has been used to examine the full stack structure of YIG/Bi₂Se₃ bilayers, confirming the polycrystalline nature of the layers. aip.org In studies of other yttrium-containing nanomaterials, such as yttria-stabilized zirconia (YSZ), TEM images have confirmed the presence of uniform particles with average sizes in the nanometer range (e.g., ~17 nm). scielo.br This level of detail is crucial for understanding the properties of nanoscale this compound systems.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce images on the nanometer scale. academicjournals.org It works by scanning a sharp tip attached to a cantilever across a surface. reddit.com By measuring the deflection of the cantilever due to interatomic forces between the tip and the sample, a three-dimensional topographical map of the surface is generated. reddit.com

AFM is a powerful tool for characterizing the surface of this compound systems at the nanoscale. It can be used to evaluate surface roughness, grain size, and observe atomic-scale features like terraces and steps. researchgate.netacademicjournals.org For instance, AFM has been used to observe atomically flat terraces and steps with heights corresponding to a single unit cell on the surface of complex oxide crystals. researchgate.net The technique is also capable of manipulating nano-objects; researchers have used an AFM tip to translate and rotate individual cadmium selenide nanorods on a substrate. nih.gov This demonstrates the potential of AFM not only for imaging but also for the nanomechanical characterization of selenide-based nanomaterials.

Elemental and Compositional Analysis

Determining the precise elemental makeup and stoichiometry of this compound is fundamental to ensuring its desired properties. Several techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, quantification capabilities, and the nature of the analysis.

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful and widely used analytical technique coupled with scanning electron microscopy (SEM) for elemental analysis. nanoscience.com It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted from a material when bombarded by a high-energy electron beam. chalmers.se This technique is invaluable for confirming the presence of yttrium and selenium in synthesized materials and for identifying the incorporation of dopants or the presence of impurities. researchgate.netjmaterenvironsci.com

The process involves an electron beam from an SEM ejecting a core-shell electron from an atom in the sample. An electron from a higher energy shell then fills the vacancy, releasing the excess energy as an X-ray. The energy of this X-ray is unique to the element from which it was emitted, allowing for qualitative and quantitative analysis. nanoscience.compitt.edu For quantitative analysis, the intensity of the characteristic X-ray peaks is measured and compared to standards or calculated using theoretical models to determine the elemental concentrations, often expressed in atomic or weight percentages. nanoscience.comresearchgate.net

In the context of this compound systems, EDX is routinely used to verify the elemental constituents. For instance, in studies of yttrium-doped materials, EDX spectra confirm the presence of the host elements (e.g., Copper and Selenium) alongside the yttrium dopant. researchgate.net Research on related complex perovskite nanostructures, such as Yttrium-doped Lanthanum Titanate, has utilized EDX to provide quantitative compositional data. nih.gov

Table 1: Example of Quantitative EDX Analysis for a Yttrium-Doped Perovskite Oxide. nih.gov
ElementAtomic Percentage (%)
Oxygen (O)72.33
Lanthanum (La)11.54
Titanium (Ti)10.00
Yttrium (Y)6.13

This non-destructive technique provides rapid elemental mapping and quantification, making it an essential first step in the compositional analysis of this compound materials. nanoscience.comchalmers.se

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for the elemental analysis of a wide range of materials, including solids, liquids, and powders. zsw-bw.depcsanalytika.cz The principle involves bombarding the sample with high-energy X-rays from an X-ray tube. This causes the ejection of inner-shell electrons from atoms in the sample. The resulting vacancies are filled by electrons from outer shells, and the energy difference is released as secondary (or fluorescent) X-rays. The wavelengths of these emitted X-rays are characteristic of the elements present, and their intensities are related to the concentration of those elements. thermofisher.com

XRF is a standard method for the fast determination of elemental composition and is particularly well-suited for the analysis of rare earth elements, including yttrium, in various matrices. spectro.comiaea.orgevidentscientific.com It offers several advantages, such as minimal sample preparation and the ability to analyze samples in air without the need for a vacuum. zsw-bw.de For thin-film analysis, XRF can simultaneously determine both the thickness and the elemental composition of individual layers. pcsanalytika.cz

In the analysis of rare earth selenides and related materials, XRF is employed for quality control and compositional verification. americanelements.comamericanelements.com For instance, sputtering targets made of materials like thulium selenide or samarium selenide are routinely analyzed using XRF to ensure their purity and stoichiometry. americanelements.comamericanelements.com The technique can be used to quantify each individual rare earth element without requiring prior chemical separation, which is a significant advantage over traditional wet chemical methods. iaea.org

Table 2: Key Features of XRF for this compound Analysis.
ParameterDescriptionReference
PrincipleDetection of characteristic fluorescent X-rays emitted from a material irradiated with a primary X-ray source. thermofisher.com
ApplicabilityQualitative and quantitative elemental analysis of solids and liquids, including thin films and bulk materials. zsw-bw.depcsanalytika.cz
Detectable ElementsTypically elements with atomic number 9 (Fluorine) and higher. zsw-bw.de
Detection LimitCan reach the parts-per-million (ppm) range (≥ 0.001 at.%). zsw-bw.de
Key AdvantageNon-destructive, requires minimal sample preparation, and can analyze individual rare earth elements without chemical separation. zsw-bw.deiaea.org

Glow Discharge Mass Spectrometry (GDMS) is a highly sensitive analytical technique for the direct elemental analysis of solid materials. mat-cs.comcanada.ca It is particularly renowned for its ability to determine trace and ultra-trace level impurities in high-purity materials, making it an ideal tool for certifying the purity of this compound. eag.compcdn.co The technique can detect impurities down to the parts-per-billion (ppb) level. eag.com

The GDMS process involves placing the solid sample into a vacuum chamber, where it acts as the cathode in a low-pressure direct current (DC) argon gas discharge. The argon plasma sputters atoms from the sample surface. These sputtered neutral atoms are then ionized in the plasma, typically through collisions with metastable argon atoms (Penning ionization). The resulting ions are extracted from the plasma and guided into a high-resolution mass spectrometer, where they are separated by their mass-to-charge ratio and detected. canada.canih.gov

GDMS offers comprehensive elemental coverage, capable of measuring almost all elements in the periodic table in a single analysis. eag.compcdn.co Because it analyzes the solid sample directly, it avoids the laborious and potentially contaminating dissolution steps required by solution-based techniques like ICP-MS. canada.ca This makes it a powerful tool for the bulk analysis and purity certification of advanced materials, including metals, alloys, semiconductors, and rare earth compounds. mat-cs.comtestbourne.com Facilities like the National Research Council of Canada utilize GDMS for the semi-quantitative elemental analysis of conducting and semi-conducting solids, including materials like cadmium selenide. canada.ca

Table 3: Capabilities of Glow Discharge Mass Spectrometry.
FeatureSpecificationReference
Analytical CapabilityDirect analysis of solid materials for trace and ultra-trace elemental impurities. canada.cathermofisher.com
SensitivityParts-per-billion (ppb) or parts-per-billion by weight (ppbw). eag.compcdn.co
Elemental CoverageAll stable isotopes of elements, with the exception of Hydrogen. eag.compcdn.co
Key ApplicationsPurity certification of high-purity materials (up to 99.99999%), survey analysis of advanced materials, depth profiling. mat-cs.comeag.comtestbourne.com
AdvantageAvoids sample dissolution, minimizing contamination risk and providing a true bulk analysis. canada.ca

Inductively Coupled Plasma (ICP) techniques, including ICP-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectrometry (ICP-AES), are powerful methods for the highly sensitive determination of elemental compositions. epa.govnih.gov These techniques require the sample to be introduced in a liquid form, meaning solid this compound must first be dissolved, typically through acid digestion. epa.gov

In ICP-AES, the liquid sample is nebulized into an aerosol and introduced into a high-temperature argon plasma. The intense heat of the plasma excites atoms and ions to higher energy levels. As they relax to their ground state, they emit photons at characteristic wavelengths. A spectrometer separates these wavelengths, and the intensity of the emitted light is proportional to the concentration of each element. epa.gov

ICP-MS also uses an argon plasma to atomize and ionize the sample. The resulting ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio. nih.gov ICP-MS is generally more sensitive than ICP-AES, with detection limits often in the parts-per-trillion (ppt) range, making it exceptionally suited for trace and ultra-trace element analysis. nih.gov

Yttrium is frequently used as an internal standard in both ICP-AES and ICP-MS analyses to correct for matrix effects and instrumental drift, ensuring higher accuracy and precision. epa.govnih.govtandfonline.com These techniques are used for the multi-element analysis of various compounds, including those containing rare earths and selenium. nih.govresearchgate.netnih.gov For example, ICP-MS has been optimized for the detection and quantification of selenium in biological samples using yttrium as an internal standard. nih.gov Similarly, ICP-AES methods have been developed for the analysis of up to 40 trace elements in yttrium compounds with detection limits ranging from 10⁻⁶ to 10⁻³ weight percent. researchgate.net

Table 4: Comparison of ICP-AES and ICP-MS for this compound Analysis.
FeatureICP-AESICP-MS
PrincipleMeasures light emitted by excited atoms/ions in plasma. epa.govMeasures mass-to-charge ratio of ions created in plasma. nih.gov
Sample FormLiquid (requires acid digestion for solids). epa.govLiquid (requires acid digestion for solids). epa.gov
Typical Detection LimitsParts-per-billion (ppb). epa.govParts-per-trillion (ppt) to parts-per-quadrillion (ppq). nih.gov
Internal StandardYttrium is commonly used to improve accuracy. epa.govtandfonline.comYttrium is commonly used to improve accuracy. nih.gov
ApplicationDetermination of major and minor elemental composition. researchgate.netTrace and ultra-trace element analysis, impurity determination, speciation analysis. nih.govnih.gov

Spectroscopic Analysis Methods

Spectroscopic methods are employed to investigate the electronic structure and optical properties of this compound, which are critical for its potential use in optoelectronic devices.

UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a fundamental technique used to study the optical properties of materials by measuring their absorbance, transmittance, and reflectance of light over the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. ripublication.com For semiconductor materials like this compound, this technique is crucial for determining key parameters such as the optical band gap (E_g), which dictates the material's electronic and optical behavior. mdpi.com

The analysis involves passing a beam of light through the sample and measuring the intensity of the light that is transmitted or reflected. The absorbance of the material is then calculated from this data. By plotting a function of the absorption coefficient against photon energy (a Tauc plot), the optical band gap can be extrapolated. jmaterenvironsci.com

Studies on yttrium-doped selenide systems have shown that the incorporation of yttrium can significantly modulate the optical properties. For example, in yttrium-doped copper selenide (Y:CuSe) thin films, doping with yttrium led to a decrease in the optical band gap from 3.0 eV for undoped CuSe to a range of 2.81 to 2.50 eV. researchgate.net Similarly, the addition of yttrium to cobalt selenide (CoSe) and manganese selenide (MnSe) thin films also resulted in a reduction of their band gap energies. researchgate.netjmaterenvironsci.com In yttrium-doped arsenic selenide (Y/As₂Se₃) nanocomposites, the band gap was observed to decrease with increasing yttrium concentration, with values ranging from 3.82 to 3.96 eV. mdpi.com This tuning of the band gap is a critical factor for optimizing materials for applications such as solar cells and other photovoltaic devices, where efficient light absorption is required. researchgate.netjmaterenvironsci.com

Table 5: Research Findings on the Optical Band Gap of Yttrium-Doped Selenide Systems.
Material SystemEffect of Yttrium DopingReported Band Gap (eV)Reference
Y-doped Copper Selenide (Y:CuSe)Band gap decreased with doping.2.81 - 2.50 researchgate.net
Y-doped Manganese Selenide (Y:MnSe)Band gap narrowed with doping.1.15 (for 0.04 mol% Y) researchgate.net
Y-doped Cobalt Selenide (Y:CoSe)Band gap narrowed with doping.Not specified jmaterenvironsci.com
Y-doped Arsenic Selenide (Y/As₂Se₃)Band gap generally decreased with Y addition.3.82 - 3.96 mdpi.com
Y-doped Copper Selenide (YCS)Band gap varied with substrate temperature.1.44 - 1.80 researchgate.net

Structural and Microstructural Investigations of Yttrium Selenide Systems

Crystal Structure Polymorphism and Phase Identification

Yttrium selenide (B1212193) and its related compounds exhibit a range of crystal structures, the formation of which is influenced by factors such as stoichiometry, synthesis conditions, and the presence of other elements. Detailed analysis of these structures provides fundamental insights into their material properties.

Yttrium monoselenide (YSe) is known to crystallize in the cubic rock-salt (Halite) structure. materialsproject.orgaflow.org This structure is characterized by a face-centered cubic (FCC) lattice. In the YSe rock-salt structure, each yttrium atom is octahedrally coordinated to six selenium atoms, and similarly, each selenium atom is coordinated to six yttrium atoms. materialsproject.org The high symmetry of this structure is reflected in its simple diffraction patterns.

In some instances, cubic yttrium-containing phases are observed in composite materials. For example, in nanocomposite films where yttrium is incorporated into an arsenic selenide matrix, a cubic yttrium arsenide (YAs) phase has been identified alongside a tetragonal YSe phase. mdpi.comresearchgate.net The presence of these mixed phases highlights the complex phase equilibria in multicomponent yttrium selenide systems. mdpi.comresearchgate.net

CompoundStructure TypeSpace GroupLattice Parameter (a)Y-Se Bond LengthReference
YSeRock-Salt (Halite)Fm-3m (225)-2.89 Å materialsproject.org
YAsCubic--- mdpi.comresearchgate.net

Hexagonal crystal structures are also observed in yttrium-containing selenide systems. For instance, theoretical studies on yttrium hydrogen selenide (YHSe) have identified a hexagonal structure with the space group P6-m2. researchgate.net The lattice parameters of this hexagonal phase are sensitive to external pressure. researchgate.net

Furthermore, in studies involving the doping of other metal selenides, the resulting crystal structure can be hexagonal. Yttrium-doped magnesium selenide (YMgSe) thin films have been reported to exhibit a hexagonal crystal structure. nanotechunn.com The elemental form of yttrium itself possesses a hexagonal close-packed (hcp) structure under ambient conditions, with the space group P6₃/mmc. webelements.com

Compound/ElementSpace GroupLattice ParametersReference
YHSeP6-m2Pressure-dependent researchgate.net
YMgSeHexagonal- nanotechunn.com
Y (elemental)P6₃/mmc (194)a = 364.74 pm, c = 573.06 pm webelements.com

Monoclinic structures represent a lower symmetry system compared to cubic and hexagonal systems. In the context of yttrium compounds, yttrium oxide (Y₂O₃) can adopt a monoclinic structure with the space group P2₁/m. materialsproject.org While not a selenide, this illustrates the capability of yttrium to form monoclinic lattices.

In the realm of selenides, studies on rare-earth diselenides such as praseodymium diselenide (PrSe₂) and neodymium diselenide (NdSe₂) have revealed a monoclinic structure with the space group P2₁/a. researchgate.net These compounds, being diselenides like YSe₂, provide a potential structural model. Additionally, pristine arsenic selenide (As₂Se₃) films, before the incorporation of yttrium, have been shown to possess a monoclinic crystal structure. mdpi.comresearchgate.net

CompoundSpace GroupLattice ParametersReference
Y₂O₃P2₁/m (11)- materialsproject.org
PrSe₂P2₁/aa = 8.396 Å, b = 4.184 Å, c = 8.431 Å, β = 90.08° researchgate.net
NdSe₂P2₁/aa = 8.352 Å, b = 4.164 Å, c = 8.412 Å, β = 90.00° researchgate.net
As₂Se₃ (pristine film)Monoclinic- mdpi.comresearchgate.net

Tetragonal crystal systems have been identified for yttrium selenides, particularly for stoichiometries approaching the diselenide. Stoichiometric yttrium diselenide (YSe₂) has been found to have a tetragonal structure with the space group P4/nmm. researchgate.net The crystal structure of YSe₂ consists of alternating layers of yttrium and selenium atoms. In composite films, a tetragonal phase of this compound (YSe) has been identified through its powder diffraction file (PDF) card number 83-1039. mdpi.comresearchgate.net

CompoundSpace GroupLattice ParametersReference
YSe₂ (stoichiometric)P4/nmma = 4.0141 Å, c = 8.267 Å researchgate.net
YSe (in composite film)TetragonalCorresponds to PDF #83-1039 mdpi.comresearchgate.net

The layered nature of certain this compound compounds, such as YSe₂, is a key structural feature that influences their electronic and electrochemical properties. researchgate.netdoi.org These two-dimensional (2D) materials consist of sheets that are held together by weaker van der Waals forces.

Recent research has focused on creating heterostructures by combining layers of YSe₂ with other 2D materials like molybdenum diselenide (MoSe₂). doi.orgmaynoothuniversity.iemaynoothuniversity.ie In these YSe₂/MoSe₂ hybrids, the YSe₂ exists as thin, transparent, and individual layers that are often folded and bent. maynoothuniversity.ie These layers are decorated with and randomly connected to the flower-like structures of MoSe₂. maynoothuniversity.ie This unique layered heterostructure creates a coherent network with numerous exposed active sites. doi.orgmaynoothuniversity.ie

Orthorhombic crystal systems are found in more complex, multi-metal this compound compounds. A prominent example is Europium Yttrium Copper Selenide (EuYCuSe₃), which crystallizes in the orthorhombic space group Pnma. researchgate.net This compound is isostructural with its telluride and sulfide (B99878) analogues. nih.gov The structure of EuYCuSe₃ is composed of vertex-connected [CuSe₄]⁷⁻ tetrahedra forming chains and edge-connected [YSe₆]⁹⁻ octahedra forming layers. researchgate.net At very high pressures, elemental yttrium has also been shown to adopt an orthorhombic Fddd crystal structure. aps.org

Compound/ElementSpace GroupLattice ParametersReference
EuYCuSe₃Pnmaa = 11.2730 Å, b = 4.3214 Å, c = 14.3271 Å researchgate.net
Y (elemental, >100 GPa)Fddd- aps.org

Polycrystallinity and Crystallographic Orientation Analysis

This compound typically exhibits a polycrystalline nature, meaning it is composed of many small, randomly oriented crystallites. This characteristic is primarily identified through X-ray diffraction (XRD), a technique that produces a unique "fingerprint" for a crystalline substance based on how it diffracts X-rays. vscht.cz The presence of multiple peaks in an XRD pattern is a clear indicator of a polycrystalline structure. vscht.cz

In studies of composite films containing this compound, a tetragonal YSe phase has been identified, corresponding to the Powder Diffraction File (PDF) card number 83-1039. mdpi.comresearchgate.net For instance, in nanocomposite films of Y/As2Se3, the diffraction patterns revealed the presence of both cubic yttrium arsenide (YAs) and tetragonal YSe structures. mdpi.comresearchgate.net Similarly, research on yttrium-doped cobalt selenide (YCoSe) thin films has shown a cubic polycrystalline nature, with a preferential orientation along the (111) direction, particularly in films grown at a substrate temperature of 180°C. nsps.org.ng The analysis of yttrium-doped manganese selenide (YMnSe) and cadmium selenide (YCdSe) thin films also confirmed a polycrystalline nature, with hexagonal structures identified from the diffraction peaks. physicsaccess.cominternationaljournalssrg.org

The table below summarizes the crystallographic data obtained from various this compound-containing systems.

Material SystemCrystal StructurePredominant OrientationReference
Y/As2Se3Tetragonal YSe- mdpi.comresearchgate.net
YCoSeCubic(111) nsps.org.ng
YMnSeHexagonal(111), (200), (210), (211), (300) physicsaccess.com
YCdSeHexagonal(100) internationaljournalssrg.org

Microstructure and Surface Morphology Evolution

The microstructure and surface morphology of this compound are crucial for its potential applications and are significantly influenced by the synthesis method and conditions. Techniques such as Scanning Electron Microscopy (SEM) are instrumental in revealing these surface features.

Grain Size and Distribution Analysis

The size and distribution of grains within polycrystalline this compound are key microstructural parameters. In nanocomposite films of Y/As2Se3, the average grain size of the tetragonal YSe phase was found to be in the range of 36.5–46.8 nm. mdpi.comresearchgate.net For comparison, the pristine arsenic selenide film had an average grain size of 36.2 nm. mdpi.comresearchgate.net The introduction of yttrium can influence the grain size; for example, in yttrium-doped cadmium selenide (YCdSe) thin films, the grain size was observed to become thinner with the addition and increase of the yttrium dopant. jmaterenvironsci.com The table below presents grain size data from studies on yttrium-containing selenide films.

Material SystemAverage Grain Size (nm)Synthesis MethodReference
Y/As2Se3 (tetragonal YSe phase)36.5–46.8Electro-deposition mdpi.comresearchgate.net
Y-doped CdSeThinner with increased dopingSpray Pyrolysis jmaterenvironsci.com

Nanograin, Nanopebble, and Nanoflake Formation

The synthesis of this compound can result in various nanostructures. Research has described the formation of "unfolded sheet structured YSe2" which are interconnected in arrays. maynoothuniversity.ie These sheet-like structures can be considered a form of nanoflakes. The surface of these sheets is noted to be smooth, suggesting good crystallinity. maynoothuniversity.ie In studies of yttrium-doped cobalt selenide (YCoSe), the addition of yttrium led to a homogenous distribution of compact, rectangular-like nanograins. nsps.org.ng Similarly, SEM analysis of yttrium-doped ytterbium selenide revealed round-like shaped nanograins. researchgate.net The term "nanopebble" is not explicitly found in the reviewed literature for this compound systems.

Homogeneity and Defect Characterization (e.g., grain boundaries, strain)

The homogeneity of this compound films is often described as uniform and dense, covering the substrate without cracks. physicsaccess.cominternationaljournalssrg.org However, defects such as grain boundaries are inherent in polycrystalline materials and can significantly impact their properties. wikipedia.org Grain boundaries are the interfaces between crystallites and can disrupt the motion of dislocations, which can enhance mechanical strength. wikipedia.org In yttrium-containing composite films, it has been noted that crystal defects like grain boundaries, which can arise from strain during nucleation, have a profound effect on the structural and optical performance. mdpi.com

Strain within the crystal lattice is another important defect. In Y/As2Se3 composite films, the presence of biaxial tensile strain during nucleation has been suggested. researchgate.net This strain is attributed to the incorporation of Yttrium ions into the system. mdpi.comresearchgate.net The introduction of dopants can also lead to lattice strain due to differences in atomic radii. oaepublish.com

High-Pressure Structural Transformations

The behavior of this compound under high pressure has been a subject of theoretical investigation, predicting significant changes in its crystal structure.

Pressure-Induced Phase Transitions (e.g., B1 to B2)

First-principles electronic band structure calculations have been employed to study the structural stability of this compound (YSe) as a function of pressure. These theoretical studies predict a pressure-induced phase transition from the rocksalt-type (B1) cubic structure to the CsCl-type (B2) cubic structure. aip.org The transition is predicted to occur at approximately 32 GPa (or 30 GPa at 300 K when considering Gibbs free energy). aip.org This transition is expected to be first-order in nature, accompanied by a volume discontinuity of about 6.2%. aip.org

It is noteworthy that both the B1 and B2 structures are predicted to be dynamically stable not only at ambient pressure but also at the transition pressure. aip.org The B1 phase is predicted to become lattice dynamically unstable at a much higher pressure of around 112 GPa. aip.org Experimental verification of this predicted B1 to B2 phase transition in pure this compound has not been reported in the reviewed literature. However, high-pressure X-ray diffraction studies on the related compounds yttrium oxide (Y2O3) have shown pressure-induced phase transitions from cubic to hexagonal and monoclinic structures. aip.org

The table below summarizes the theoretical predictions for the high-pressure phase transition in YSe.

CompoundInitial Phase (Structure)High-Pressure Phase (Structure)Predicted Transition Pressure (GPa)Nature of TransitionReference
YSeB1 (rocksalt)B2 (CsCl)~32First-order aip.org

Volume Discontinuity at Transition Pressures

In the study of this compound (YSe) under high pressure, a significant structural phase transition from the rocksalt (B1) to the cesium chloride (B2) cubic structure is observed. This transformation is identified as a first-order phase transition, which is characterized by a discontinuous change in volume at a specific transition pressure.

First-principles electronic band structure calculations have been employed to investigate this phenomenon. By comparing the enthalpies of the B1 and B2 structures as a function of pressure, the transition pressure (Pt) has been theoretically determined. At a temperature of 0 K, the transition from the B1 to the B2 phase is predicted to occur at approximately 32 GPa. aip.orgaip.org When considering room temperature conditions (300 K), calculations based on the Gibbs free energy indicate a slightly lower transition pressure of about 30 GPa. aip.orgaip.org

A key characteristic of this first-order transition in this compound is the abrupt decrease in volume per formula unit. At the transition pressure, a volume discontinuity of approximately 6.2% is calculated. aip.orgaip.org This substantial volume collapse is a definitive indicator of the structural rearrangement from the less dense B1 phase to the more compact B2 phase. Theoretical analysis of the equation of state for YSe shows that the B1 structure is stable for a volume compression (V/V₀) down to about 0.75, after which the B2 structure becomes the more stable phase. aip.orgaip.org

Table 1: Volume Discontinuity Data for this compound (YSe) Phase Transition This table presents theoretically calculated data for the pressure-induced B1 to B2 phase transition in this compound.

ParameterValueTemperatureSource
Initial PhaseRocksalt (B1)0 K / 300 K aip.orgaip.org
Final PhaseCesium Chloride (B2)0 K / 300 K aip.orgaip.org
Transition Pressure (Pt)~32 GPa0 K aip.orgaip.org
Transition Pressure (Pt)~30 GPa300 K aip.orgaip.org
Volume Discontinuity (ΔV/V)~6.2%at Pt aip.orgaip.org

Activation Barrier Analysis of Phase Transitions

The transition from the B1 to the B2 phase in this compound involves overcoming an energy barrier, known as the activation barrier. This barrier represents the energy required for the atoms to rearrange from one crystal structure to another. The analysis of this activation barrier provides insight into the kinetics and mechanism of the phase transition.

For this compound, the activation barrier between the B1 and B2 phases has been calculated at the transition point. Theoretical studies determined this barrier to be approximately 19.7 millirydbergs (mRy) per formula unit. aip.orgaip.orgaip.org The calculation was performed at the transition point, which corresponds to a volume compression (V/V₀) of about 0.75. aip.orgaip.org

The existence of a significant activation barrier is consistent with the first-order nature of the phase transition. Lattice dynamic calculations further support the stability of both the B1 and B2 structures, showing them to be dynamically stable not only at ambient pressure but also at the transition pressure itself. aip.orgaip.org The B1 phase is predicted to become dynamically unstable only at a much higher pressure of approximately 112 GPa, well beyond the thermodynamic transition pressure. aip.orgaip.org This indicates that a substantial energy input is required to overcome the barrier and induce the transformation to the B2 phase, even when the B2 phase is thermodynamically favored.

Table 2: Activation Barrier for this compound (YSe) Phase Transition This table summarizes the calculated activation barrier for the B1 to B2 structural transformation in this compound.

ParameterValueConditionSource
TransitionB1 → B2At Transition Point aip.orgaip.orgaip.org
Activation Barrier~19.7 mRy/formula unitV/V₀ ~ 0.75 aip.orgaip.org

Electronic Structure and Bonding Characterization of Yttrium Selenide

Electronic Band Structure Calculations

The electronic band structure describes the ranges of energy that an electron is allowed to possess within the crystal lattice. This structure, including the arrangement of energy bands and the gap between them, fundamentally determines whether yttrium selenide (B1212193) behaves as a metal, semiconductor, or insulator.

In theoretical models, the electronic structure of yttrium selenide is characterized by distinct contributions from both yttrium and selenium. Analysis of related yttrium compounds, such as yttrium arsenide (YAs), which shares similarities with this compound (YSe), reveals that the states near the Fermi level are predominantly influenced by the p-orbitals of the anion (in this case, selenium). researchgate.net The yttrium d-orbitals are found to be mostly unfilled. researchgate.net

Studies on materials incorporating yttrium and selenium, such as Y-doped arsenic selenide, provide further insight. In these systems, the PDOS analysis shows that the upper part of the valence band is primarily composed of Se 4p states. acs.org The conduction band, conversely, is largely formed by the Y 4d states. This indicates a clear division of orbital contributions to the primary electronic bands.

Table 1: Projected Density of States (PDOS) Contributions in this compound

BandPrimary Contributing ElementDominant Atomic Orbitals
Valence BandSelenium (Se)4p
Conduction BandYttrium (Y)4d

The Fermi level represents the highest energy state an electron can occupy at absolute zero temperature. Its position relative to the valence and conduction bands is critical for determining electronic properties. In semiconductors, the Fermi level is typically located within the band gap.

In systems containing the Y-Se bond, it has been observed that the introduction of yttrium can induce lone pair p-states from selenium to appear near the Fermi energy level. acs.org For semimetallic yttrium compounds like YAs, which are comparable to YSe, the Fermi energy is situated in a region with a relatively low density of states. researchgate.net Theoretical calculations for YSe have estimated a low Sommerfeld coefficient (γ = 0.45 mJ/mol K²), which is related to the density of states at the Fermi level. researchgate.net

The valence band is the highest energy range where electrons are typically present at absolute zero, while the conduction band is the lowest range of vacant electronic states. The energy separation between the top of the valence band (Valence Band Maximum, VBM) and the bottom of the conduction band (Conduction Band Minimum, CBM) is the band gap.

As established from PDOS analysis, the character of these bands in this compound is distinct. The valence band is primarily formed by the occupied 4p orbitals of selenium. acs.org The conduction band is mainly derived from the unoccupied 4d orbitals of yttrium. The energy gap between these bands confirms the semiconducting nature of this compound compounds like Y₂Se₃. The lowering of this energy gap, for instance through doping, facilitates the movement of electrons from the valence band to the conduction band, enhancing conductivity.

Inter-atomic Bonding Characterization

The nature of the chemical bonds between yttrium and selenium atoms dictates the material's structural, mechanical, and electronic properties. The bonding in this compound is not purely one type but rather a mixture of covalent and ionic characteristics.

Hybridization, the mixing of atomic orbitals to form new hybrid orbitals, is a key feature of the covalent aspect of bonding in this compound. Theoretical investigations have consistently shown that there is a strong hybridization between the 4d orbitals of yttrium and the 4p orbitals of selenium. This interaction is particularly significant near the top of the valence band. acs.org This orbital overlap is fundamental to the formation of the electronic band structure and directly influences the material's band gap.

The bonding in this compound exhibits a significant degree of ionic character. This arises from the difference in electronegativity between yttrium (a metal) and selenium (a nonmetal), which leads to a transfer of electrons from yttrium to selenium. This creates positively charged yttrium ions (Y³⁺) and negatively charged selenide ions (Se²⁻).

Computational techniques, such as the analysis of the Electron Localization Function (ELF), have been used to quantify the nature of this bond. In studies of yttrium incorporated into a selenide matrix, the interaction between yttrium and neighboring selenium atoms is determined to be predominantly ionic. However, the presence of strong orbital hybridization confirms a non-negligible covalent contribution. Furthermore, studies of the YSe-Y₂Se₃ system suggest that the degree of covalency can increase with higher selenium content. This dual character is typical for compounds mixing metals with chalcogens.

Table 2: Summary of Bonding Characteristics in this compound

Bonding AspectDescriptionEvidence
Ionic ContributionDominant character due to electronegativity difference between Y and Se. Involves electron transfer creating Y³⁺ and Se²⁻ ions.Electron Localization Function (ELF) analysis, Chemical formula conventions
Covalent ContributionArises from the sharing of electrons through orbital overlap.Strong hybridization between Y-4d and Se-4p orbitals acs.org

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful theoretical tool used to analyze chemical bonding in materials, providing a visual representation of electron pair localization. It is a dimensionless index ranging from 0 to 1, where a value of 1 corresponds to perfect electron localization, typical of covalent bonds, lone pairs, or core electrons, while lower values suggest more delocalized, metallic, or ionic interactions.

In the context of yttrium-containing selenides, ELF analysis helps to elucidate the nature of the bonding between yttrium and selenium atoms. For instance, in studies of yttrium-doped arsenic selenide (As₂Se₃), ELF calculations reveal that the interaction between the yttrium dopant and neighboring selenium atoms is predominantly ionic. mdpi.com The ELF values between Y and Se atoms in these doped systems are observed to be low (around 0.20), which is insufficient to be classified as strong covalent bonding. mdpi.com Instead, this suggests a charge transfer from the electropositive yttrium to the more electronegative selenium, which is characteristic of ionic bonds. The analysis also points to hybridization between Se 4p and As 4p states. mdpi.com

Theoretical investigations into other yttrium compounds, such as yttrium chlorides, further demonstrate the utility of ELF in identifying localized electrons. In some yttrium chloride electrides, ELF analysis has been crucial in identifying regions of confined electrons that are not associated with any specific atom, a hallmark of an electride material. researchgate.net While this compound itself is not an electride, this illustrates how ELF can map out complex electronic arrangements.

Similarly, in analyses of other metal selenides like tin selenide (γ-SnSe), ELF calculations are used to understand the distribution of electrons and the nature of lone pairs, which significantly influence the material's electronic properties. acs.org For this compound (YSe), an ELF analysis would be expected to show high localization around the selenium cores and in the Y-Se bonding regions, with the specific value in the bonding region indicating the degree of covalent versus ionic character. Given the difference in electronegativity, a significant ionic contribution to the Y-Se bond is anticipated.

Influence of External Stimuli on Electronic Structure

The electronic properties of this compound are not static and can be intentionally modified by external factors such as pressure, doping, and alloying. These modifications are crucial for tailoring the material for specific technological applications.

Pressure-Induced Modifications of Electronic States

Applying external pressure is a common method to alter the interatomic distances and crystal structure of a material, thereby modifying its electronic band structure. In the case of yttrium hydrogen selenide (YHSe), density functional theory (DFT) studies show that increasing pressure leads to a decrease in the energy bandgap and the density of states near the Fermi level (εF). researchgate.net This reduction in the bandgap is attributed to the pressure-induced compression of the lattice, which enhances orbital overlap and alters the energy separation between the valence and conduction bands. researchgate.net

First-principles studies on this compound (YSe) have also been conducted to investigate its structural stability under pressure. aip.org Such investigations are fundamental to understanding how the electronic states will respond to the lattice compression. For many semiconductors, pressure can induce a transition from a semiconducting to a metallic state as the bandgap closes completely. mdpi.com In yttrium hydrogen selenide, for example, the bandgap is predicted to decrease from 1.35 eV at ambient pressure to 1.24 eV at 200 GPa. researchgate.net This pressure-induced tuning of electronic states is a key area of research for discovering new physical phenomena, such as pressure-induced superconductivity, which has been observed in elemental yttrium at high pressures. aps.org

Table 1: Effect of Pressure on the Bandgap of Yttrium Hydrogen Selenide (YHSe)

Pressure (GPa)Calculated Bandgap (eV)
01.35
2001.24
Data sourced from DFT calculations on hexagonal YHSe. researchgate.net

Doping-Induced Bandgap Modulation

Doping involves introducing impurity atoms into a host material to alter its electronic properties. The bandgap of selenide compounds can be effectively modulated by doping with yttrium, or by doping this compound with other elements.

When yttrium is used as a dopant in other selenide materials, it consistently leads to a reduction in the bandgap.

In Arsenic Selenide (As₂Se₃): Doping with yttrium reduces the bandgap. mdpi.comnih.gov Theoretical investigations reveal that this is due to strong hybridization between the Y-4d and Se-4p electronic states near the top of the valence band. mdpi.com This introduces new energy states within the original band structure, effectively narrowing the gap.

In Manganese Selenide (MnSe): The addition of yttrium as a dopant has been shown to narrow the bandgap of the host material, making it more suitable for solar cell applications. physicsaccess.com

In Magnesium Selenide (MgSe): Yttrium doping improves optical features, resulting in a reduced energy bandgap from 1.55 eV in undoped MgSe to a range of 1.50–1.35 eV in Y-doped samples. nanotechunn.com

In Copper Selenide (CuSe): Yttrium doping can narrow the bandgap of CuSe films, with one study showing a decrease from 3.0 eV to a range of 2.81-2.50 eV. researchgate.net

Conversely, doping this compound compounds can also tune their electronic properties. In lanthanum (La)-doped yttrium hydrogen selenide (YHSe), increasing the concentration of La reduces the bandgap and increases the density of states at the Fermi energy, which can induce metallic characteristics. researchgate.net This ability to engineer the bandgap through doping is a cornerstone of developing semiconductor devices with customized optoelectronic properties. researchgate.netnih.gov

Table 2: Yttrium Doping Effect on the Bandgap of Various Selenides

Host MaterialDopantBandgap ChangeReference
Arsenic Selenide (As₂Se₃)YttriumDecrease mdpi.comnih.gov
Manganese Selenide (MnSe)YttriumNarrowed to 1.15 eV (at 0.04 mol%) physicsaccess.com
Magnesium Selenide (MgSe)YttriumDecreased from 1.55 eV to 1.35 eV nanotechunn.com
Copper Selenide (CuSe)YttriumDecreased from 3.0 eV to 2.50 eV researchgate.net
Yttrium Hydrogen Selenide (YHSe)LanthanumDecrease with increasing La concentration researchgate.net

Intermediate Band Formation in Alloyed Systems

Alloying this compound with other elements is another strategy to engineer its electronic structure, most notably for applications in photovoltaics. The concept of an intermediate-band solar cell (IBSC) relies on creating a narrow, partially filled energy band within the main bandgap of a semiconductor. aps.org This intermediate band allows for the absorption of lower-energy photons via a two-step process, potentially increasing the theoretical maximum efficiency of the solar cell. aps.org

For materials like copper this compound (CuYSe₂), which has a bandgap of 1.53 eV that is promising for solar cells, further enhancement is sought through alloying. researchgate.net Researchers have proposed creating new absorber materials by alloying CuYSe₂ with gallium (Ga) and indium (In). researchgate.net The goal of this alloying is to introduce an intermediate band, transforming the material into an IBSC absorber. This approach leverages the modification of the host material's band structure by the controlled introduction of alloying elements, creating the desired electronic states for enhanced photon absorption.

Lattice Dynamics and Vibrational Properties of Yttrium Selenide

Phonon Spectra and Vibrational Mode Analysis

First-principles electronic band structure calculations have been employed to determine the phonon spectra of yttrium selenide (B1212193) in its rock-salt (B1) and cesium chloride (B2) type cubic structures. aip.org The analysis of these spectra is essential for understanding the vibrational modes of the crystal lattice.

The phonon dispersion curves for the B1 phase of YSe have been calculated at various pressures. aip.org At zero pressure, the phonon spectra show no imaginary frequencies, indicating the dynamic stability of the B1 structure under ambient conditions. The dispersion curves consist of acoustic and optical branches. The longitudinal optical (LO) and transverse optical (TO) modes are split at the Γ point of the Brillouin zone, a characteristic feature in ionic compounds.

As pressure increases, the phonon frequencies generally shift to higher values, which signifies a stiffening of the lattice. For instance, the phonon spectra for the B1 phase have been theoretically determined at pressures of 0 GPa, 32 GPa, 40 GPa, 80 GPa, and 112 GPa. aip.org This stiffening is observed across the Brillouin zone. The analysis of vibrational modes at high symmetry points (such as Γ, X, and L) provides specific information about the nature of atomic vibrations.

Below is a table detailing the calculated phonon frequencies for the B1 structure of YSe at various high symmetry points at zero pressure.

Symmetry PointModePhonon Frequency (cm⁻¹)
ΓLO208.7
ΓTO128.2
XLO184.2
XTO139.7
XLA133.0
XTA81.4
LLO193.3
LTO134.1
LLA121.7
LTA67.0

Grüneisen Parameters and Their Pressure Dependence

The Grüneisen parameter is a measure of the anharmonicity of the crystal lattice vibrations and describes how the vibrational frequencies change with the volume of the crystal. crimsonpublishers.com For yttrium selenide, the mode Grüneisen parameters (γi) have been calculated to understand the response of its various vibrational modes to pressure. aip.org

The Grüneisen parameters for YSe in the B1 phase are positive for all modes, which is typical for most solids and indicates that the phonon frequencies increase under compression. aip.org The pressure coefficients of the phonon frequencies, which are directly related to the Grüneisen parameters, have also been determined. These parameters are crucial for modeling thermodynamic properties, such as thermal expansion and the equation of state, under high pressure.

The table below presents the pressure coefficients and Grüneisen parameters for various vibrational modes of the B1 structure of YSe. aip.org The calculations utilized a zero-pressure bulk modulus of 81.4 GPa. aip.org

Symmetry PointModePressure Coefficient (cm⁻¹/GPa)Grüneisen Parameter (γ)
ΓLO2.091.22
ΓTO2.622.49
XLO1.971.30
XTO2.221.94
XLA1.751.60
XTA1.832.74
LLO1.991.25
LTO2.332.11
LLA1.681.68
LTA1.713.11

Lattice Dynamic Stability Investigations

Lattice dynamic stability is a critical factor in determining the structural integrity of a material under different conditions. A crystal structure is considered dynamically stable if all its phonon frequencies are real (i.e., their squares are positive) throughout the Brillouin zone. aip.org The presence of imaginary phonon frequencies, often referred to as "soft modes," indicates a dynamic instability that can lead to a structural phase transition.

For this compound, lattice dynamic calculations confirm that both the B1 (rock-salt) and B2 (cesium chloride) phases are dynamically stable at ambient pressure. aip.org Theoretical studies have investigated the stability of the B1 phase under high pressure. These calculations predict a structural phase transition from the B1 to the B2 structure at approximately 32 GPa. aip.org Importantly, the lattice dynamic calculations show that the B1 phase remains dynamically stable not only at zero pressure but also at the transition pressure of 32 GPa. aip.org

Further investigation into the high-pressure behavior reveals that the B1 phase of YSe eventually becomes dynamically unstable. The transverse acoustic (TA) phonon mode at the X point of the Brillouin zone softens with increasing pressure and becomes imaginary at approximately 112 GPa. aip.org This pressure is significantly higher than the B1 to B2 structural transition pressure, suggesting that the phase transition is driven by enthalpy differences rather than a dynamic instability of the B1 phase. aip.org The B2 phase is also found to be dynamically stable at the transition pressure. aip.org

Anharmonicity and Phonon-Phonon Interactions

Anharmonicity refers to the deviation of a crystal's potential energy from the simple quadratic form assumed in the harmonic approximation. crimsonpublishers.com While the harmonic approximation is useful, anharmonic effects are crucial for understanding phenomena such as thermal expansion, thermal conductivity, and the pressure dependence of phonon frequencies. Phonon-phonon interactions are a direct consequence of this anharmonicity. aps.org

In the study of this compound, anharmonic effects are implicitly considered through the calculation of Grüneisen parameters, which, as mentioned, quantify the volume dependence of vibrational modes. aip.orgcrimsonpublishers.com The positive values of the Grüneisen parameters for YSe indicate the presence of anharmonicity. aip.org

Theoretical investigations of YSe's thermodynamic properties, such as the temperature dependence of volume and bulk modulus, have been carried out using the Quasi-Harmonic Approximation (QHA). aip.org The QHA incorporates the volume dependence of phonon frequencies, thereby including a significant part of the anharmonic effects. This approach allows for a more realistic description of the material's properties at finite temperatures and pressures compared to the purely harmonic model. While detailed studies focusing specifically on phonon-phonon scattering processes in YSe are not extensively documented, the data from pressure-dependent phonon spectra and Grüneisen parameters provide a solid foundation for understanding the anharmonic nature of its lattice vibrations. aip.org

Yttrium Doping and Alloying in Selenide Systems

Impact of Yttrium Concentration on Material Characteristics

The concentration of yttrium introduced into a selenide (B1212193) host material is a critical parameter that dictates the resulting physical and chemical characteristics. Studies on various metal selenides, including those of manganese (MnSe), cadmium (CdSe), copper (CuSe), and magnesium (MgSe), consistently show that varying the molar percentage of the yttrium dopant allows for the fine-tuning of key electronic and optical properties.

In yttrium-doped manganese selenide (Y-MnSe) thin films, for instance, an increase in yttrium concentration from 0 to 0.04 mol% was found to narrow the optical bandgap. physicsaccess.com Similarly, for copper selenide (CuSe), doping with yttrium led to a decrease in the band gap from 3.0 eV for the undoped material to a range of 2.81 to 2.50 eV. researchgate.net The doping of cadmium selenide (CdSe) showed a similar trend, with the bandgap decreasing from 1.71 eV to as low as 1.41 eV with yttrium addition. jmaterenvironsci.comprojectshelve.com For magnesium selenide (MgSe), yttrium doping also resulted in a narrower band gap, shifting from 1.55 eV in its pure form to a range of 1.50–1.35 eV. nanotechunn.com

Conversely, the electrical properties also show strong dependence on yttrium concentration. In CdSe, increasing yttrium concentration from 0 to 0.04 mol% led to a decrease in resistivity from 6.210 x 10⁻⁶ Ω·m to 6.124 x 10⁻⁶ Ω·m and a corresponding increase in conductivity. jmaterenvironsci.com In contrast, for MnSe, the same increase in yttrium dopant concentration resulted in an increase in resistivity. physicsaccess.com This highlights that the effect of yttrium concentration on electrical characteristics is highly dependent on the specific host selenide material.

Table 1: Effect of Yttrium Doping on the Band Gap of Various Selenide Thin Films

Selenide Material Undoped Band Gap (eV) Yttrium-Doped Band Gap (eV) Yttrium Concentration (mol%)
Copper Selenide (CuSe) 3.0 2.81 - 2.50 0.01 - 0.04
Cadmium Selenide (CdSe) 1.71 1.61 - 1.41 0.01 - 0.04
Manganese Selenide (MnSe) - 1.15 0.04
Magnesium Selenide (MgSe) 1.55 1.50 - 1.35 0.01 - 0.04

Yttrium as a Doping Agent: Acceptor and Donor Ion Behavior

Yttrium is recognized for its capacity to act as either an acceptor or a donor ion when introduced into a host lattice. physicsaccess.comjmaterenvironsci.comnsps.org.ng This behavior is a key reason for its use as a dopant, as it allows for the modification of the electrical conductivity of the host material. physicsaccess.comnsps.org.ng The specific role yttrium plays—whether it donates or accepts electrons—depends on the doping site and the nature of the host selenide material. physicsaccess.com

Theoretical investigations into yttrium-doped arsenic selenide (As₂Se₃) provide insight into this behavior at an electronic level. First-principles calculations show a strong hybridization between the Y-4d and Se-4p electronic states near the top of the valence band. mdpi.com This interaction is identified as a primary reason for the observed reduction in the material's bandgap. mdpi.com In this specific system, the yttrium atom forms a cluster by connecting with six selenium atoms and one arsenic atom, fundamentally altering the local electronic structure. mdpi.com This ability to modify the electronic density of states is central to yttrium's function as a doping agent. researchgate.net

Effects on Crystallinity and Microstructure Enhancement

The introduction of yttrium as a dopant has a pronounced effect on the crystal structure and surface morphology of selenide thin films. In many cases, yttrium doping leads to an enhancement of the material's crystallinity. For example, studies on cadmium selenide (CdSe) and copper selenide (CuSe) thin films revealed that the incorporation of yttrium improved their crystallinity. researchgate.netjmaterenvironsci.comprojectshelve.com X-ray diffraction (XRD) analysis of yttrium-doped CdSe showed that the films were polycrystalline with a hexagonal structure, and the intensity of the diffraction peaks increased with yttrium doping, indicating enhanced crystallinity. jmaterenvironsci.com

However, the effect is not universal. In manganese selenide (MnSe) and magnesium selenide (MgSe), the addition of yttrium was found to decrease the crystallinity compared to the undoped material. physicsaccess.comnanotechunn.com Despite this, the resulting Y-doped MnSe films remained polycrystalline with a hexagonal structure. physicsaccess.com

Yttrium doping also significantly alters the microstructure, or surface morphology, of the films. In undoped MnSe, a smooth, dense layer was observed, whereas yttrium-doped samples showed an agglomeration of particles that were also dense but without a defined shape. physicsaccess.comresearchgate.net For cobalt selenide (CoSe), the undoped material was characterized by a rough surface with randomly oriented particles, while the addition of yttrium resulted in a homogenous distribution of compact, rectangular-like nanograins. nsps.org.ng Similarly, doping altered the grain size in CdSe films. jmaterenvironsci.com

Charge Transport Characteristics Modulation via Doping

Doping with yttrium provides an effective method for modulating the charge transport characteristics of selenide materials, chiefly by altering their electrical conductivity and resistivity. european-mrs.com The specific impact of yttrium on these properties can vary significantly between different selenide systems.

In studies of yttrium-doped cadmium selenide (YCdSe), an increase in the molar concentration of yttrium from 0 to 0.04 mol% resulted in an enhancement of charge transport. jmaterenvironsci.com Specifically, the electrical resistivity decreased from 6.210 x 10⁻⁶ Ω·m to 6.124 x 10⁻⁶ Ω·m, while the conductivity increased from 1.610 x 10⁵ (Ωm)⁻¹ to 1.632 x 10⁵ (Ωm)⁻¹. jmaterenvironsci.com This suggests that yttrium doping can improve the material's ability to conduct electrical current, a desirable trait for photovoltaic applications. jmaterenvironsci.com

Conversely, research on yttrium-doped manganese selenide (YMnSe) and cobalt selenide (YCoSe) showed the opposite effect. For MnSe, increasing the yttrium dopant concentration led to an increase in resistivity and a decrease in conductivity. physicsaccess.com Similarly, in CoSe films, yttrium doping was found to increase resistivity and film thickness while decreasing conductivity. jmaterenvironsci.comresearchgate.netresearchgate.net These findings underscore that yttrium's influence on charge transport is not uniform and is highly dependent on the host selenide material. physicsaccess.comjmaterenvironsci.com

Table 2: Modulation of Electrical Properties by Yttrium Doping in Selenides

Selenide System Yttrium Conc. (mol%) Resistivity (Ω·m) Conductivity ((Ω·m)⁻¹)
Undoped CdSe 0 6.210 x 10⁻⁶ 1.610 x 10⁵
Y-Doped CdSe 0.04 6.124 x 10⁻⁶ 1.632 x 10⁵
Undoped MnSe 0 - 8.561 x 10²
Y-Doped MnSe 0.04 - 8.467 x 10²

Synergistic Effects in Yttrium-Containing Heterostructures

The creation of heterostructures that incorporate yttrium selenide with other materials is a strategy to harness synergistic effects for improved performance, particularly in energy storage devices. maynoothuniversity.iemaynoothuniversity.ie These effects arise from the interactions at the interfaces between the different components, leading to enhanced properties that surpass those of the individual materials. maynoothuniversity.ie A key benefit observed in such systems is the modulation of electronic properties and improved charge transfer processes. researchgate.netmaynoothuniversity.ie

A notable example of a synergistic heterostructure is the ternary composite of yttrium diselenide/molybdenum diselenide (YSe₂/MoSe₂) combined with amorphous nickel boride (NixB) nanoparticles. maynoothuniversity.iemaynoothuniversity.ie This material was developed as a high-performance electrode for asymmetric supercapacitors. maynoothuniversity.ie The heterostructure consists of layered YSe₂/MoSe₂ nanosheets that are uniformly wrapped by the NixB nanoparticles. maynoothuniversity.ie

Yttrium-Induced Ferroelectric Properties in Related Selenides (e.g., InSe:Y)

A groundbreaking discovery in the field is the induction of room-temperature ferroelectricity in certain selenide materials through yttrium doping. rsc.orgresearchgate.net Specifically, doping γ-phase indium selenide (InSe) with yttrium (InSe:Y) triggers both in-plane and out-of-plane ferroelectric properties, which are absent in its undoped ε-phase counterpart. rsc.orgnih.gov This finding is significant for the development of next-generation nanoelectronics, in-memory computing, and ferroelectric photovoltaics. researchgate.netnih.gov

The emergence of ferroelectricity in InSe:Y is attributed to significant microstructure modifications caused by the yttrium dopant. nih.gov Yttrium doping leads to the elimination of stacking faults and induces a subtle rhombohedral distortion in the crystal lattice. researchgate.netnih.gov These structural changes result from intralayer compression and a continuous interlayer pre-sliding, which gives rise to a switchable polarization. nih.gov This phenomenon, termed sliding ferroelectricity, is a direct consequence of the structural manipulation afforded by doping. researchgate.netnih.gov Experimental measurements on InSe:Y flakes with a thickness of about 50 nm determined an effective piezoelectric constant of approximately 7.5 pm/V, which is about an order of magnitude larger than previously reported values for related materials. researchgate.netnih.gov

Computational and Theoretical Modeling of Yttrium Selenide Systems

Advanced Computational Approaches

Modern computational materials science leverages a suite of powerful techniques to simulate yttrium selenide (B1212193) systems from first principles. These methods provide deep insights into structural, electronic, and thermal behaviors that are often difficult to probe experimentally.

Evolutionary algorithms, such as the Universal Structure Predictor: Evolutionary Xtallography (USPEX) code, are powerful tools for predicting stable crystal structures of materials based solely on their chemical composition. uspex-team.org This method has been successfully applied to yttrium selenide (YSe) to explore its structural stability under high pressure. aip.org

In one such study, an evolutionary structure search was conducted for YSe at pressures of 0, 30, 60, and 100 GPa. aip.org The simulations, which used simulation cells containing 4, 8, and 12 atoms, were performed using the ab-initio plane wave pseudopotential method within the generalized gradient approximation (GGA). aip.org The results of these simulations predicted that the rock-salt (B1) phase is the most stable (lowest enthalpy) structure at ambient pressure (0 GPa) and at 30 GPa. However, at higher pressures of 60 GPa and 100 GPa, the simulations indicated a phase transition to the cesium chloride (B2) structure, which becomes the lowest enthalpy phase. aip.orghbni.ac.in

Pressure (GPa)Predicted Lowest Enthalpy Phase
0B1 (Rock-salt)
30B1 (Rock-salt)
60B2 (Cesium Chloride)
100B2 (Cesium Chloride)

The thermoelectric properties of materials are critical for applications in waste heat recovery and solid-state cooling. The Boltzmann transport equation (BTE) is a standard theoretical framework used to calculate key thermoelectric parameters, including the Seebeck coefficient (S), electrical conductivity (σ), and electronic thermal conductivity (κe). northwestern.edu This approach, often combined with density functional theory (DFT), allows for the prediction of a material's thermoelectric figure of merit (ZT).

Theoretical studies on complex yttrium selenides have utilized BTE to evaluate their potential as thermoelectric materials. For instance, in a study of lithium this compound (LiYSe2), the electronic transport coefficients were computed by solving the linearized Boltzmann transport equations as implemented in the BoltzTraP2 code. saip.org.za The calculations predicted that LiYSe2 is a semiconductor with an indirect band gap of 1.80 eV and possesses favorable anisotropic lattice thermal conductivity. saip.org.za At a temperature of 1000 K and a hole concentration of 10¹⁹ cm⁻³, LiYSe2 was predicted to achieve a maximum ZT value of 0.6, indicating its potential for high-temperature thermoelectric applications. saip.org.za

Similarly, the thermoelectric properties of yttrium copper di-selenide (YCuSe2) were investigated using DFT and BTE. researchgate.netafricaresearchconnects.com This analysis yielded a predicted maximum ZT of 0.6 at 1000 K, also at a hole carrier concentration of 10¹⁹ cm⁻³. researchgate.net

CompoundPredicted ParameterValueConditions
LiYSe2Lattice Thermal Conductivity (x-axis)2.63 W/mK300 K
LiYSe2Lattice Thermal Conductivity (y-axis)2.58 W/mK300 K
LiYSe2Lattice Thermal Conductivity (z-axis)1.09 W/mK300 K
LiYSe2Max. Figure of Merit (ZT)0.61000 K, 10¹⁹ cm⁻³ hole concentration
YCuSe2Average Lattice Thermal Conductivity2.495 W/mKRoom Temperature
YCuSe2Max. Figure of Merit (ZT)0.61000 K, 10¹⁹ cm⁻³ hole concentration

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mst.edu By simulating the interatomic interactions, MD can be used to predict various material properties, including thermal conductivity and thermal stability. mst.eduwlu.ca

In the context of yttrium-containing selenides, ab initio molecular dynamics simulations have been used to assess thermal stability. For example, simulations on yttrium-doped antimony telluride (a related chalcogenide system) showed that yttrium doping improves the thermal stability of the amorphous phase. acs.org The enhanced stability was attributed to the stronger chemical interactions between yttrium and tellurium atoms compared to the antimony-tellurium bonds. acs.org This principle can be extended to yttrium selenides, where the formation of strong Y-Se bonds would be expected to contribute positively to the material's thermal stability.

Advanced Research Applications of Yttrium Selenide Materials

Optoelectronic Device Development

The exploration of yttrium selenide (B1212193) in optoelectronic devices is a burgeoning field of study. Researchers are particularly interested in its potential when incorporated into various semiconductor matrices, as well as in its nanoparticle form, to create devices that operate across different regions of the electromagnetic spectrum.

Photodetectors and Light-Emitting Diodes

While research into yttrium selenide as the primary active material in photodetectors and light-emitting diodes (LEDs) is still in its early stages, studies on related compounds have shown promise. For instance, the incorporation of yttrium into other selenide-based materials has been shown to modify their optoelectronic properties favorably. Theoretical studies suggest that the electronic and optical properties of this compound can be tuned, for example by altering the crystal size, which is a key characteristic for applications in devices like LEDs and photodetectors. americanelements.com

In a related vein, research on electro-deposited this compound (YSe) thin films has indicated a band gap of 1.6 eV, a property that is critical for optoelectronic applications. dypatilunikop.org Furthermore, studies on yttrium-doped arsenic selenide have demonstrated that the addition of yttrium can reduce the bandgap of the host material, making it more suitable for certain optoelectronic applications. mdpi.com Although not direct applications of pure this compound, these findings underscore the potential of yttrium as a component in advanced optoelectronic materials.

Infrared (IR) Sensing and Imaging Applications

This compound is gaining attention for its potential use in infrared (IR) sensing and imaging technologies. The compound's structural and electronic features present suitable characteristics for IR applications. mdpi.com Hydrothermally prepared this compound nanomaterials, for instance, are being explored for their potential in imaging and detecting infrared rays. researchgate.net Erbium selenide, a related rare-earth selenide, also finds applications in the detection and imaging of infrared rays, suggesting a broader potential for this class of materials. researchgate.net

The development of optical infrared sensors often utilizes chalcogenide glasses, a category to which selenide compounds belong. These materials are transparent in the mid-infrared spectral range, which is crucial for the detection of organic molecules. nih.gov While specific research on this compound-based IR sensors is emerging, the properties of selenide compounds in general support their potential in this area.

Photovoltaic and Solar Energy Technologies

In the quest for more efficient solar energy conversion, this compound and its derivatives are being investigated for their potential roles in photovoltaic devices. Research is focused on their use as both absorber layers and selective coatings.

Absorber Layer Materials in Solar Cells

Recent studies have highlighted copper this compound as a potential photovoltaic absorption material for solar cells. nih.govacs.org The ability of a material to absorb sunlight and generate electron-hole pairs is fundamental to the operation of a solar cell, and the properties of copper this compound make it a candidate for this critical layer. Additionally, hydrothermally-prepared this compound nanomaterials are being considered for applications in solar cells. researchgate.net

The introduction of yttrium as a dopant in other photovoltaic materials is also an active area of research. For example, doping magnesium selenide with yttrium has been shown to improve its features, with the resulting material being applicable in the production of photovoltaic devices such as solar cells. acs.org

Thermoelectric Energy Conversion Systems

Thermoelectric materials can convert heat energy into electrical energy and vice versa, offering a promising avenue for waste heat recovery and solid-state cooling. Theoretical studies have begun to explore the thermoelectric potential of yttrium-containing compounds. First-principles investigations into the electronic and transport properties of 2D this compound (YSe) suggest that its tetragonal phase may be suitable for thermoelectric applications due to its advantageous transport characteristics. researchgate.netuaes.edu.ng

Furthermore, quantum mechanical calculations have predicted that a large family of quaternary chalcogenides, including those containing yttrium, exhibit very low lattice thermal conductivity. nih.gov Low thermal conductivity is a key requirement for efficient thermoelectric materials as it helps to maintain the temperature gradient necessary for energy conversion. These theoretical predictions are paving the way for experimental validation and the potential development of this compound-based thermoelectric devices.

Waste Heat to Electricity Conversion Materials

Thermoelectric materials offer a promising pathway for sustainable energy generation by converting waste heat directly into useful electrical energy. The efficiency of a thermoelectric material is quantified by a dimensionless figure of merit, ZT, which is dependent on the Seebeck coefficient (S), electrical conductivity (σ), thermal conductivity (κ), and absolute temperature (T). northwestern.edunih.gov A high ZT value requires a combination of a high power factor (S²σ) and low thermal conductivity. mdpi.com Materials like tin selenide have demonstrated high ZT values, underscoring the potential of metal selenides in this field. eurekalert.orgaip.org

Research into the thermoelectric properties of yttrium selenides has explored their potential for such applications. google.com Studies have involved measuring the key parameters that determine thermoelectric efficiency. For instance, investigations into this compound compounds have characterized their Seebeck coefficients, electrical resistivity, and thermal conductivity across various temperatures. google.comgoogle.com These fundamental studies are crucial for evaluating the potential of this compound as a viable material for waste heat recovery systems in industries such as power generation and automotive manufacturing, where significant energy is lost as heat. eurekalert.org

Table 1: Early Research on Thermoelectric Properties of this compound (YSe)

Property Reported Value/Characteristic Source
Seebeck Coefficient Measured over a range of temperatures google.com
Electrical Resistivity Measured over a range of temperatures google.comgoogle.com
Thermal Conductivity Measured over a range of temperatures google.com
Material Form Polycrystalline samples google.com

Catalysis for Chemical Reactions

The electrochemical hydrogen evolution reaction (HER), a cornerstone of water splitting for hydrogen fuel production, relies on efficient catalysts to minimize the energy input required. wikipedia.org While platinum-based catalysts are highly effective, their scarcity and high cost limit large-scale application. researchgate.net This has spurred research into alternative catalysts made from earth-abundant materials. Transition metal selenides (TMSes) have emerged as a promising class of non-precious metal catalysts for HER due to their unique electronic structures, tunable bandgaps, and beneficial charge transfer properties. researchgate.netsciopen.com

As a member of the TMS family, this compound is a potential candidate for HER catalysis. The catalytic activity of TMSes is often attributed to their ability to provide favorable adsorption sites for hydrogen intermediates, a critical step in the conversion of protons or water to hydrogen gas. mdpi.com Research has demonstrated that various transition metal selenides, such as those based on nickel, cobalt, and iron, can exhibit significant catalytic activity. researchgate.nethw.ac.uk While the broader class of TMSes is actively being investigated, specific studies focusing on pure this compound for HER are part of an expanding field of research aimed at discovering new, cost-effective catalytic materials. sciopen.com

Energy Storage Devices

Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. The performance of a supercapacitor is heavily dependent on its electrode materials. Transition metal selenides (TMSes) are being explored as advanced electrode materials due to their superior electrical conductivity and electrochemical activity compared to their oxide and sulfide (B99878) counterparts. researchgate.netdntb.gov.ua The higher conductivity of selenium-based compounds facilitates rapid charge transfer, which is essential for high-performance energy storage. researchgate.net

Metal selenides contribute to the energy storage capacity through pseudocapacitance, which involves fast and reversible Faradaic reactions at the electrode surface. researchgate.net This mechanism allows for greater energy storage than electric double-layer capacitors (EDLCs). nih.gov The layered, two-dimensional structure of many TMSes provides a large surface area with numerous accessible active sites for these reactions to occur. researchgate.netrsc.org this compound, with its characteristic properties as a transition metal selenide, fits the profile of a material with potential for investigation in next-generation supercapacitor electrodes.

Phase-change memory (PCM) is a non-volatile data storage technology that utilizes the rapid, reversible transition of a material between its amorphous and crystalline states, which have distinct electrical resistances. rsc.org Chalcogenide materials are at the forefront of PCM research. rsc.org While this compound itself is not the primary phase-change material, yttrium has been identified as a critical dopant for significantly enhancing the performance of established phase-change alloys like antimony telluride (Sb₂Te₃) and germanium-tellurium-selenium (Ge-Te-Se) systems. rsc.orgrsc.orgacs.org

Table 2: Performance Enhancements in Phase-Change Materials with Yttrium Doping

Base Material Yttrium Doping Effect Resulting Improvement Source
Sb₂Te₃ Increases resistivity of crystalline state Lower power consumption acs.org
Sb₂Te₃ Improves thermal stability of amorphous phase Higher data retention (10-year at 136 °C) rsc.org
Sb₂Te₃ Modifies amorphous structure Reduced resistance drift, faster speed rsc.org
Ge-Te-Se Expands the glassy region Enhanced thermal properties and stability rsc.org
Ge₁Sb₉ Improves crystallization temperature Improved thermal stability and lower power consumption aip.org

Emerging Applications

Beyond the applications detailed above, research into this compound is uncovering its potential in other advanced fields, particularly in optoelectronics and photovoltaics. The synthesis of this compound (Y₂Se₃) nanostructures via novel methods like hydrothermal techniques has been reported. researchgate.net These nanomaterials exhibit properties that make them suitable for optoelectronic devices, which involve the interaction of light and electronics. researchgate.net

Furthermore, the incorporation of yttrium into other selenide compounds has shown promise for solar energy applications. Doping copper selenide (CuSe) with yttrium has been investigated for its potential use in solar cells. researchgate.netresearchgate.net Similarly, the synthesis of more complex compounds, such as yttrium arsenic selenide nanofilms, points toward new avenues for optoelectronic device development. academindex.com These emerging areas of research highlight the versatility of this compound and related materials, suggesting a broadening scope of applications as synthesis techniques and material understanding continue to advance.

Spintronics (Potential exploration based on related materials)

The field of spintronics, which harnesses the intrinsic spin of electrons in addition to their charge, offers a paradigm shift in the development of next-generation electronic devices. Materials that exhibit unique magnetic and electronic properties are at the forefront of this research. While experimental investigations into the spintronic applications of pure this compound are nascent, theoretical studies and research on related rare-earth and transition metal chalcogenides provide a foundation for exploring its potential.

A significant theoretical breakthrough has been the prediction of two-dimensional (2D) yttrium sulfur selenide (YSSe) as an intrinsic magnetic semiconductor. First-principles calculations suggest that this Janus-structure monolayer, where sulfur and selenium atoms form distinct layers sandwiching the yttrium, could be a novel material for spintronics.

Detailed Research Findings

The predicted magnetism in monolayer YSSe is particularly noteworthy due to its unconventional origin. Unlike traditional magnetic materials where magnetism arises from partially filled d or f orbitals of transition metals or rare-earth elements, the magnetism in YSSe is theorized to originate from the partially filled p-orbitals of the chalcogen atoms (sulfur and selenium). This unique electronic and structural combination is predicted to give rise to a ferromagnetic ground state.

Furthermore, the lack of mirror symmetry in the Janus structure of YSSe is predicted to result in piezoelectric properties. The coexistence of magnetism and piezoelectricity in a single material is rare and could open avenues for novel device functionalities where magnetic states can be controlled by mechanical strain, and vice versa. The broken space and time-reversal symmetries in YSSe are also predicted to lead to valley polarization, a phenomenon of interest for valleytronics, a related field that utilizes the valley degree of freedom of electrons.

While direct experimental validation of these properties in YSSe is pending, the theoretical framework provides a strong impetus for further investigation. The exploration of other rare-earth selenides in spintronics further contextualizes the potential of this compound. For instance, studies on rare-earth-based spinel chalcogenides, such as those incorporating cerium, praseodymium, and holmium, have shown that the hybridization of chalcogen p-states with the f-states of rare-earth metals can induce significant magnetic moments and half-metallic properties, which are desirable for spintronic applications. acs.orgaip.orgnanotechunn.com These findings in related materials suggest that the electronic structure of this compound could be tailored, for example through doping or strain engineering, to induce and control spin-polarized states.

The broader class of transition metal dichalcogenides (TMDs), to which YSSe is structurally related, has been a fertile ground for spintronics research. The interplay of superconductivity and magnetism in TMDs, for instance, has been shown to give rise to exotic superconducting order parameters. aps.org This highlights the potential for discovering novel quantum phenomena in this compound-based heterostructures.

Data Tables

The following table summarizes the key theoretically predicted properties of monolayer Yttrium Sulfur Selenide (YSSe) relevant to spintronics.

PropertyPredicted CharacteristicPotential Spintronic Relevance
Magnetism Intrinsic 2D ferromagnetismData storage, spin-based logic
Origin of Magnetism Partially-filled p-orbitals of chalcogensUnconventional magnetism for novel device physics
Symmetry Broken mirror and time-reversal symmetryPiezo-spintronics, valleytronics
Electronic Structure Semiconductor with valley polarizationInformation encoding using valley degree of freedom

Future Research Directions for Yttrium Selenide Compounds

Exploration of Novel Yttrium Selenide (B1212193) Stoichiometries and Crystalline Phases

Future investigations will likely focus on the synthesis and characterization of yttrium selenide compounds with unconventional stoichiometries beyond the commonly studied Y₂Se₃. The exploration of phases such as yttrium diselenide (YSe₂) has already revealed interesting properties, including superstructural peaks and specific lattice constants. researchgate.netdntb.gov.ua Research into novel stoichiometries is crucial as the arrangement and ratio of yttrium and selenium atoms fundamentally determine the material's electronic band structure, and thus its optical and electrical characteristics. researchgate.net

The synthesis of different crystalline phases, even for the same stoichiometry, presents another exciting frontier. For instance, Y₂Se₃ has been synthesized in a hexagonal crystal structure. researchgate.net Investigating the potential for other polymorphs, such as orthorhombic or cubic structures, could unlock new functionalities. researchgate.netresearchgate.net High-pressure and high-temperature synthesis techniques could be instrumental in accessing metastable phases that are not achievable under standard conditions. The discovery of new crystalline phases would not only broaden the family of this compound materials but also provide new platforms for fundamental physics and materials science.

Table 1: Known and Potential this compound Stoichiometries and Crystal Structures

Stoichiometry Reported Crystal Structure Potential Research Focus
Y₂Se₃ Hexagonal researchgate.net Exploration of other polymorphs (e.g., orthorhombic, cubic)
YSe₂ Tetragonal dntb.gov.ua Further characterization of electronic and optical properties
YSe - Synthesis and stabilization of the monoselenide phase

Tailoring Material Properties through Advanced Doping and Co-Doping Strategies

Doping this compound with various elements is a powerful strategy to manipulate its intrinsic properties. Future research will likely move beyond single-element doping to more complex co-doping strategies to achieve synergistic effects.

Magnesium (Mg) has been shown to be an effective dopant for Y₂Se₃, leading to a reduction in the energy band gap from 2.9 eV to 2.0 eV and an increase in electrical conductivity. researchgate.net This modulation of properties is crucial for applications in optoelectronic devices and solar cells. researchgate.net Similarly, lanthanum (La) doping in yttrium hydrogen selenide (YHSe) has been found to reduce the bandgap and induce metallic characteristics by enhancing the density of states at the Fermi energy. researchgate.net

Building on these findings, co-doping with a combination of elements could provide a more nuanced control over the material's properties. For instance, co-doping with both an acceptor (like Mg) and a donor dopant could allow for precise tuning of carrier concentration and mobility. The investigation of co-doping effects on the structural, optical, and electrical properties will be a key area of future research, potentially leading to the development of this compound-based materials for a wider range of applications.

Table 2: Effects of Doping on this compound Compounds

Host Material Dopant Observed Effects Potential Applications
Y₂Se₃ Magnesium (Mg) Reduced band gap (2.9 eV to 2.0 eV), increased electrical conductivity researchgate.net Optoelectronics, Solar Cells researchgate.net
YHSe Lanthanum (La) Reduced bandgap, induced metallic characteristics researchgate.net Photochromic applications researchgate.net
CuSe Yttrium (Y) Increased film thickness, narrowed bandgap researchgate.net Photovoltaics researchgate.net

Development of New Synthesis Techniques for Precise Nanostructure Control

The properties of this compound are highly dependent on its morphology and dimensionality. Therefore, the development of advanced synthesis techniques that allow for precise control over the nanostructure is a critical research direction.

Currently, several methods are employed for synthesizing this compound nanomaterials, including:

Hydrothermal Technique: This method has been successfully used to synthesize Y₂Se₃ nanostructures, resulting in nanopebbles that can be transformed into nanoflakes upon doping. researchgate.netresearchgate.net It is an effective method for crystallizing nanomaterials from high-temperature aqueous solutions. researchgate.net

Spray Pyrolysis: This technique has been utilized to fabricate yttrium-doped magnesium selenide (Y:MgSe) thin films for photovoltaic applications. nanotechunn.com

Electro-deposition: This wet-chemical technique offers a cost-effective and reproducible method for synthesizing yttrium-doped arsenic selenide films. nih.gov

Future research will likely focus on refining these techniques and exploring new ones to achieve greater control over particle size, shape, and crystallinity. Methods such as atomic layer deposition (ALD) and chemical vapor deposition (CVD) could enable the growth of highly uniform and conformal thin films, which are essential for many electronic and optoelectronic device applications. Furthermore, the development of "green" synthesis routes using plant extracts is an emerging area that promises more environmentally friendly and cost-effective production of this compound nanoparticles. mdpi.com

Integration of this compound into Multi-Functional Devices

The unique properties of this compound compounds make them promising candidates for a variety of multi-functional devices. Future research will focus on integrating these materials into novel device architectures to harness their full potential.

The tunable bandgap and enhanced conductivity of doped this compound make it suitable for:

Optoelectronic Devices: The ability to tune the bandgap through doping makes this compound attractive for photodetectors, light-emitting diodes (LEDs), and other optoelectronic components. researchgate.netresearchgate.net

Solar Cells: Yttrium-doped selenide materials have shown promise for use in photovoltaic devices due to their favorable optical and electrical properties. researchgate.netnanotechunn.com

Spintronics: The piezoelectric properties observed in related compounds like yttrium sulfur selenide suggest that this compound could have applications in spintronic devices. researchgate.net

Thermoelectric Devices: The thermoelectric properties of yttrium selenides and tellurides have been investigated, indicating their potential for waste heat recovery and solid-state cooling applications. google.com

A key challenge for future research will be to optimize the performance of this compound-based devices by improving material quality, controlling interfaces, and designing novel device structures. The development of heterostructures, where this compound is combined with other materials, could lead to devices with enhanced functionality. For example, a ternary heterostructure of yttrium diselenide/molybdenum diselenide (YSe₂/MoSe₂) has been explored for high-performance asymmetric supercapacitors. maynoothuniversity.ie

In-Depth Studies of Defect Chemistry and its Impact on Performance Parameters

Defects within the crystal lattice of this compound can have a profound impact on its electronic and optical properties, and consequently, on the performance of devices. Understanding and controlling these defects is a critical area for future research.

Crystal defects, such as grain boundaries that arise from strain during nucleation, can significantly affect the structural, morphological, and optical performance of this compound films. nih.gov Intrinsic defects in chalcogenides, including vacancies, interstitials, and anti-site defects, play a crucial role in determining carrier concentrations and recombination dynamics. atomfair.com For instance, in other selenide materials like antimony selenide (Sb₂Se₃), cation-anion antisite defects have been identified as potential recombination centers that can limit device efficiency. rsc.org

Future research should focus on:

Identifying and characterizing the dominant defects in various this compound stoichiometries and crystalline phases.

Understanding the formation mechanisms of these defects during synthesis and device fabrication.

Investigating the impact of defects on key performance parameters such as carrier mobility, lifetime, and charge trapping.

Developing strategies to passivate or control defects , for example, through controlled doping or post-synthesis treatments.

Advanced characterization techniques, such as deep-level transient spectroscopy (DLTS) and positron annihilation spectroscopy (PAS), combined with theoretical calculations, will be essential for unraveling the complex defect chemistry of this compound.

Advanced Computational Predictions for Rational Material Design and Discovery

Advanced computational modeling, particularly using Density Functional Theory (DFT), will play an increasingly important role in the rational design and discovery of new this compound materials. DFT simulations have already provided valuable insights into the changes in structure, bonding, and electronic properties induced by yttrium doping in arsenic selenide. nih.gov

Future computational efforts are expected to focus on:

Predicting the stability and properties of novel stoichiometries and crystalline phases of this compound.

Screening potential dopants and co-dopants to identify those that can most effectively tailor the material's properties for specific applications.

Modeling the electronic structure of defects to understand their impact on material performance.

Simulating the behavior of this compound in device structures to guide the design of more efficient devices.

The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery and development of new this compound compounds with desired functionalities. By providing a theoretical framework for understanding the structure-property relationships in these materials, computational modeling can significantly reduce the experimental effort required for material optimization.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing high-purity Yttrium Selenide (YSe₂) in laboratory settings?

  • Methodological Answer : High-purity YSe₂ is typically synthesized via solid-state reactions or chemical vapor deposition (CVD). For solid-state synthesis, stoichiometric mixtures of yttrium (Y) and selenium (Se) powders are annealed under inert atmospheres (e.g., argon) at 800–1000°C for 48–72 hours . Purity is confirmed using energy-dispersive X-ray spectroscopy (EDS) and inductively coupled plasma mass spectrometry (ICP-MS). For thin-film applications, magnetron sputtering with YSe₂ targets (≥99.9% purity) is preferred, ensuring minimal oxygen contamination .

Q. How can the crystal structure and phase purity of YSe₂ be characterized experimentally?

  • Methodological Answer : X-ray diffraction (XRD) is the primary technique for structural analysis. A Cu-Kα radiation source (λ = 1.5406 Å) with a 2θ range of 10°–80° and a step size of 0.02° is recommended. Rietveld refinement of XRD data can confirm the hexagonal P6₃/mmc phase (a = 3.82 Å, c = 6.24 Å) . Secondary characterization via Raman spectroscopy (e.g., peaks at 150–250 cm⁻¹ for Se-Y vibrational modes) and transmission electron microscopy (TEM) provides nanoscale structural validation .

Q. What are the key electronic properties of YSe₂, and how are they measured?

  • Methodological Answer : Bandgap and carrier mobility are critical properties. Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy with Tauc plot analysis reveals a direct bandgap of ~1.8 eV . Hall effect measurements at 300 K using a four-point probe system determine carrier concentration (~10¹⁸ cm⁻³) and mobility (~50 cm²V⁻¹s⁻¹). Density functional theory (DFT) with generalized gradient approximation (GGA) exchange-correlation functionals (e.g., PW91) can model electronic structure, though spin-orbit coupling corrections may be needed for accuracy .

Advanced Research Questions

Q. How can computational methods like DFT be optimized to study YSe₂’s electronic and catalytic properties?

  • Methodological Answer : Plane-wave basis sets (e.g., VASP software) with projector-augmented wave (PAW) pseudopotentials are recommended. Use a kinetic energy cutoff of 500 eV and a Monkhorst-Pack k-point grid of 6×6×2 for Brillouin zone sampling . Hybrid functionals (e.g., HSE06) improve bandgap predictions over GGA, which tends to underestimate values . For catalytic studies (e.g., hydrogen evolution reaction), Gibbs free energy calculations of adsorbed intermediates (H*, O*) on YSe₂ surfaces are critical .

Q. What strategies enhance the electrochemical stability of YSe₂ in supercapacitor applications?

  • Methodological Answer : Heterostructure engineering with conductive matrices (e.g., reduced graphene oxide) mitigates volume expansion during charge/discharge cycles. Cyclic voltammetry (CV) at scan rates of 5–100 mV/s in 1M H₂SO₄ electrolyte evaluates capacitance retention. Electrochemical impedance spectroscopy (EIS) identifies charge-transfer resistance (Rₐ), which should be <5 Ω for optimal performance . Accelerated degradation tests (1,000 cycles at 10 A/g) assess long-term stability, targeting >90% capacitance retention .

Q. How does the solubility of YSe₂ in aqueous environments affect its stability in optoelectronic devices?

  • Methodological Answer : YSe₂ exhibits low solubility in water (Ksp = ~10⁻²⁶), but prolonged exposure to humid or acidic conditions can degrade performance. Stability tests involve immersion in pH 2–12 solutions for 24–72 hours, followed by XRD to detect phase changes (e.g., oxidation to Y₂O₃). For optoelectronic devices, encapsulation with atomic-layer-deposited Al₂O₃ (thickness 50–100 nm) prevents hydrolysis .

Compound Solubility Product (Ksp) at 25°C
This compound~3.6 × 10⁻²⁶ (estimated)
Zinc Selenide3.6 × 10⁻²⁶

Q. What are the unresolved challenges in utilizing YSe₂ for heterostructure-based energy storage?

  • Methodological Answer : Key challenges include (1) interfacial charge recombination in YSe₂/graphene hybrids, addressed via defect engineering (e.g., Se vacancies), and (2) scalability of CVD-grown YSe₂ films. In situ TEM under biasing conditions (1–3 V) visualizes ion diffusion dynamics, while synchrotron X-ray absorption spectroscopy (XAS) probes oxidation states during cycling .

Data Contradictions and Research Gaps

  • Contradiction : While computational studies predict high carrier mobility (~50 cm²V⁻¹s⁻¹) , experimental measurements often report lower values (~20 cm²V⁻¹s⁻¹), possibly due to grain boundary scattering in polycrystalline samples .
  • Gap : The role of YSe₂’s 4f electrons in catalytic processes remains underexplored. Comparative studies with LaSe₂ or CeSe₂ could elucidate rare-earth-specific effects .

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